Nemonapride
CAS No.: 75272-39-8
Cat. No.: VC20753488
Molecular Formula: C21H26ClN3O2
Molecular Weight: 387.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 75272-39-8 |
---|---|
Molecular Formula | C21H26ClN3O2 |
Molecular Weight | 387.9 g/mol |
IUPAC Name | N-[(2S,3S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide |
Standard InChI | InChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26)/t14-,18-/m0/s1 |
Standard InChI Key | KRVOJOCLBAAKSJ-KSSFIOAISA-N |
Isomeric SMILES | C[C@H]1[C@H](CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl |
SMILES | CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl |
Canonical SMILES | CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl |
Appearance | Assay:≥98%A crystalline solid |
Nemonapride is a benzamide-derived atypical antipsychotic primarily used in the treatment of schizophrenia. Developed by Yamanouchi Pharmaceuticals, it is marketed under the brand name Emilace in Japan and China . Below is a comprehensive analysis of its pharmacology, clinical profile, and research data.
Mechanism of Action
Nemonapride exhibits high affinity for dopamine receptors and modulates serotonin activity:
Receptor Target | Affinity (Ki) | Activity |
---|---|---|
Dopamine D₂ | 0.06 nM | Antagonist |
Dopamine D₃ | 0.3 nM | Antagonist |
Dopamine D₄ | 0.15 nM | Antagonist |
Serotonin 5-HT₁A | 34 nM | Partial Agonist |
Sigma σ₁ | 8.4 nM | Binds |
Sigma σ₂ | 9.6 nM | Binds |
It demonstrates 120-fold selectivity for D₂-like over D₁-like receptors, contributing to its antipsychotic efficacy with reduced extrapyramidal side effects (EPS) compared to typical antipsychotics .
Clinical Applications
Indication: Schizophrenia (positive and negative symptoms) .
Dosage: Oral administration, typically 18 mg/day .
Efficacy:
-
Superior to haloperidol in reducing hallucinations and delusions .
-
Shown to improve negative symptoms (e.g., apathy, social withdrawal) in clinical trials .
Pharmacokinetics
Parameter | Value |
---|---|
Bioavailability | High (CNS-penetrant) |
Metabolism | Primarily CYP3A4 |
Elimination Half-Life | 2.3–4.5 hours |
Excretion | Renal |
Adverse Effects
A 3-week study of 33 schizophrenia patients (18 mg/day) reported the following side effects :
Side Effect | Prevalence |
---|---|
Akathisia | 69.7% |
Dystonia | 48.5% |
Hypokinesia | 45.5% |
Tremor | 39.4% |
Hypersalivation | 36.4% |
Hyperprolactinemia | Correlated with EPS severity in males |
EPS incidence is higher in males, linked to prolactin elevation .
Comparative Analysis
Nemonapride vs. Typical Antipsychotics:
Nemonapride vs. Sulpiride:
Research Findings
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Negative Symptom Improvement: Significant reduction in apathy and blunted affect in 6-week trials .
-
Adjunctive Properties: Preliminary evidence suggests anxiolytic and antidepressant effects .
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Limitations: Limited long-term safety data and geographic restriction (Japan/China only) .
Regulatory Status
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